B1577552 Cecropin-B

Cecropin-B

Cat. No.: B1577552
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Characterization of Cecropin-B

Cecropins were initially identified and isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, which is the origin of the term "cecropin". wikipedia.orgmdpi.comd-nb.info This discovery was made by Boman and coworkers in 1981. nih.gov this compound is a cationic antimicrobial peptide. echelon-inc.com It is characterized as a small protein typically ranging from 31 to 37 amino acids in length. wikipedia.org Natural cecropin (B1577577) B, specifically, consists of 35 amino acids. d-nb.infospandidos-publications.comresearchgate.net Its primary structure includes an amphipathic N-terminal region and a hydrophobic C-terminal region. d-nb.infoscirp.orgresearchgate.net The C-terminal of cecropin B is amidated, which has been reported to enhance the antibacterial activity of antimicrobial peptides. researchgate.net The molecular weight of Cecropin B is approximately 3832 Da. d-nb.infoechelon-inc.comnih.gov

Classification within the Antimicrobial Peptide Family

This compound belongs to the cecropin family, which is a major class of antimicrobial peptides (AMPs). wikipedia.orgmdpi.comspandidos-publications.comcambridge.orgmdpi.com AMPs are diverse, amphiphilic, and positively charged molecules that serve as a crucial part of the innate immune system across various life forms, including amphibians, mammals, plants, invertebrates, and prokaryotes. spandidos-publications.comscirp.org Insect AMPs, including cecropins, are typically classified into groups based on their amino acid sequence and structure. mdpi.com Cecropins are characterized as linear peptides with an α-helical structure and notably lack cysteine residues. mdpi.com Other classifications of AMPs include defensins (containing conserved cysteine residues and disulfide bridges) and peptides with a high content of proline and/or glycine (B1666218) residues. mdpi.comresearchgate.netcambridge.org Within the cecropin family, this compound is one of the most studied members, alongside Cecropin A and D. mdpi.comd-nb.info

Biological Significance in Innate Immunity Systems

Cecropins, including this compound, constitute a principal component of the innate immune system in insects. wikipedia.orgmdpi.comspandidos-publications.comcambridge.org These peptides are synthesized by the fat body and released into the hemolymph in response to bacterial infections. cambridge.org They exhibit broad-spectrum antibacterial activity, being effective against both Gram-positive and Gram-negative bacteria. wikipedia.orgmdpi.comspandidos-publications.comcambridge.org Research has demonstrated that cecropin B has strong activity against bacteria. wikipedia.org Studies have shown that insect cecropins can inhibit various bacteria and some fungi. cambridge.org For instance, Cecropin B from Bombyx mori has shown broad activity against porcine bacterial pathogens. mdpi.com The mechanism of action of cecropins primarily involves targeting and disrupting the bacterial cell membrane. wikipedia.orgscirp.orgcambridge.orgbiotechrep.ir They can bind to the anionic membranes of bacteria due to their cationic charge. nih.gov This interaction can lead to the formation of pores or channels in the membrane, causing leakage of cellular contents and ultimately cell death. wikipedia.orgscirp.org Research on Haemophilus parasuis indicated that the bactericidal activity of cecropin B depends on its helical structure and that the positively charged amino acids in the N-terminal contribute to its binding to bacterial membranes. researchgate.net Studies using transmission electron microscopy have shown disrupted cytoplasmic membranes and leaked contents in bacteria treated with cecropin-like peptides. researchgate.net

Detailed research findings on the activity of Cecropin B against specific bacteria highlight its potency. For example, studies have evaluated the minimal inhibitory concentrations (MICs) of Cecropin B against various bacterial strains. spandidos-publications.comresearchgate.netnih.gov

Below is an interactive table presenting example data on the antibacterial activity of Cecropin B:

MicroorganismActivity / MIC (µM)Source Organism of Cecropin BReference
Gram-positive BacteriaActiveH. cecropia wikipedia.orgspandidos-publications.com
Gram-negative BacteriaActiveH. cecropia wikipedia.orgmdpi.comspandidos-publications.com
Pantoea agglomeransComparable to LCBSynthetic (D-Cecropin B) nih.gov
Escherichia coliComparable to LCBSynthetic (D-Cecropin B) nih.gov
Pseudomonas aeruginosaComparable to LCBSynthetic (D-Cecropin B) nih.gov
Haemophilus parasuisActiveAntheraea pernyi researchgate.net
Bacillus subtilisBacteriolyticRecombinant d-nb.info

Note: LCB refers to the natural L-amino acid form of Cecropin B.

Further research has explored the expression of Cecropin B in different systems to facilitate its study and potential applications. For instance, recombinant Cecropin B has been successfully expressed in Pichia pastoris, demonstrating broad-spectrum antimicrobial activity. spandidos-publications.com Overexpression of endogenous AMP genes, such as cecropin B, in transgenic organisms has been shown to enhance resistance to bacterial infections. nih.govresearchgate.net

Properties

bioactivity

Antibacterial

sequence

KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL

Origin of Product

United States

Structural Biology of Cecropin B

Primary Amino Acid Sequence Features

Cecropin-B is a relatively small peptide, typically composed of 31 to 37 amino acid residues. wikipedia.orgmdpi.com The specific sequence of this compound from Hyalophora cecropia is Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-NH2. genscript.comechelon-inc.com This sequence reveals a specific arrangement of amino acids, including conserved residues like Tryptophan (Trp) at position 2 and Phenylalanine (Phe) at position 5 in the mature peptide, which are considered important for interaction with negatively charged bacterial cell membranes and lipopolysaccharides (LPS). nih.govnih.gov The peptide is often amidated at the C-terminus, a post-synthetic modification found in the native peptide sequence that is reported to increase antibacterial activity. acs.orggenscript.com

Secondary Structure Elucidation: Alpha-Helical Conformation

In aqueous buffer solutions, this compound is typically unstructured, existing in a random coil conformation. acs.orgnih.govscielo.br However, upon interaction with membrane-mimicking environments, such as solutions containing sodium dodecyl sulfate (B86663) (SDS) or liposomes, this compound undergoes a significant conformational change, folding into an alpha-helical structure. acs.orgnih.govscielo.br This induction of alpha-helical secondary structure is a key aspect of its mechanism of action against bacterial membranes. acs.orgscielo.br Circular dichroism (CD) spectroscopy is a primary technique used to demonstrate this structural transition, showing characteristic double minima at 208 and 222 nm in the presence of membrane mimics, indicative of an alpha-helical conformation. acs.orgnih.gov Studies using NMR have also confirmed the formation of alpha-helices in membrane-like environments. rcsb.org The ability to fold into an alpha-helical conformation upon encountering lipid membranes is proposed to be essential for its membrane disruption activity. acs.org

Flexible Hinge Region and its Functional Implications

This compound structure is often described as a helix-hinge-helix motif, consisting of an N-terminal alpha-helix and a C-terminal alpha-helix connected by a flexible hinge region. nih.govacs.orgnih.govnih.govmalariaworld.orgmdpi.com This hinge region is typically rich in residues like glycine (B1666218) and proline. scielo.brfrontiersin.org For instance, in Antheraea pernyi cecropin (B1577577) B, the hinge region has been identified as Ala22-Gly23-Pro24. nih.gov The flexibility of this region is hypothesized to be important for the peptide's ability to span and disrupt the bacterial lipid membrane. acs.org It may play a role in the bending or reorientation of the two helical segments upon membrane interaction, facilitating insertion and pore formation. rcsb.orgkoreascience.kr While some studies suggest the hinge region is crucial for activity, modified peptides lacking this region can still exhibit potent antibacterial properties, indicating that the precise role and necessity of the hinge can vary depending on the specific peptide and target membrane. nih.gov

Conformational Changes Upon Interaction with Mimetic Membranes

The interaction of this compound with membrane-mimetic environments, such as SDS micelles or lipid bilayers, induces significant conformational changes. acs.orgnih.govnih.govrcsb.orgresearchgate.netasm.orgacs.orgrsc.orgresearchgate.net As mentioned earlier, the peptide transitions from a random coil in aqueous solution to an alpha-helical structure upon encountering these hydrophobic environments. acs.orgnih.govscielo.br This helix induction is crucial for the peptide's ability to insert into and disrupt the membrane. acs.orgscielo.br Studies using techniques like CD spectroscopy, NMR, and fluorescence measurements have provided insights into these changes. acs.orgnih.govrcsb.orgrsc.org For example, fluorescence studies have indicated that the tryptophan residue in this compound penetrates into the membrane interface region upon binding. rsc.org Electrochemical techniques have also shown that this compound's interaction with negatively charged lipid bilayers, mimicking bacterial membranes, leads to electrostatically driven adsorption, fluidization, and swelling of the membrane, potentially facilitating peptide insertion and subsequent disruption. researchgate.netacs.org The peptide's conformation and orientation at the membrane surface change, accompanied by reorientation and translocation. acs.org The bent angle between the two helical segments in the helix-hinge-helix structure can be induced upon interaction with membrane mimics, ranging from 60 to 110 degrees in some derivatives. rcsb.org

Here is a summary of some structural features of this compound:

FeatureDescription
LengthTypically 31-37 amino acids wikipedia.orgmdpi.com
Primary SequenceKWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH2 (H. cecropia) genscript.comechelon-inc.com
Conserved ResiduesTrp2, Phe5 nih.govnih.gov
C-terminal ModificationAmidation (-NH2) acs.orggenscript.com
Secondary Structure (buffer)Random coil acs.orgnih.govscielo.br
Secondary Structure (membrane)Alpha-helical acs.orgnih.govscielo.br
Overall ChargeCationic nih.govnih.govscirp.orgresearchgate.netasm.org
AmphipathicityAmphipathic N-terminus, Hydrophobic C-terminus nih.govnih.govscirp.orgmalariaworld.org
Hinge RegionFlexible segment linking helices (e.g., Ala22-Gly23-Pro24 in A. pernyi) nih.gov

Mechanism of Action of Cecropin B at the Cellular and Molecular Level

Interaction with Biological Membranes: General Principles

Cecropin-B interacts with biological membranes through a process initiated by electrostatic attraction, followed by insertion and disruption of the membrane structure. scirp.orgresearchgate.netnih.gov This interaction is crucial for its activity against both microbial and cancer cells. scirp.orgwikipedia.org The peptide's amphipathic nature, with distinct hydrophilic and hydrophobic regions, facilitates its association with the lipid bilayer. scirp.orgmdpi.com

Electrostatic Adsorption to Anionic Lipid Bilayers

A key initial step in the interaction of this compound with cell membranes is its electrostatic adsorption to anionic lipid bilayers. scirp.orgresearchgate.netnih.gov Bacterial membranes and the membranes of many cancer cells have a higher proportion of anionic phospholipids (B1166683) compared to normal mammalian cells, which typically have more neutral zwitterionic lipids. researchgate.netcapes.gov.brfrontiersin.org This difference in lipid composition leads to a net negative charge on the surface of microbial and cancer cell membranes, providing favorable electrostatic interactions for the positively charged this compound. scirp.orgresearchgate.netfrontiersin.org This preferential binding to negatively charged membranes contributes significantly to the selective toxicity of this compound towards these cells. researchgate.netcapes.gov.br Studies have shown that this compound exhibits a significantly higher surface partition coefficient with acidic phospholipids compared to zwitterionic ones. nih.gov

Membrane Permeabilization and Pore Formation Mechanisms (e.g., Toroidal, Barrel-Stave models)

Following initial adsorption, this compound can permeabilize the cell membrane, leading to the formation of pores. Several models have been proposed to explain the mechanisms of membrane permeabilization and pore formation by AMPs, including the toroidal pore, barrel-stave, and carpet models. nih.govresearchgate.netmdpi.commdpi.com

In the toroidal pore model, peptides insert into the membrane and induce a high curvature strain, causing the lipid monolayers to bend and form a pore lined by both peptides and the headgroups of the lipids. mdpi.commdpi.compnas.org The peptides are associated with the lipid headgroups even when inserted perpendicularly. mdpi.com

The barrel-stave model suggests that peptide molecules aggregate within the membrane to form a pore lined solely by the peptides themselves, with the hydrophobic faces of the peptides interacting with the lipid acyl chains and the hydrophilic faces forming the lumen of the pore. mdpi.commdpi.com

While some studies suggest this compound may induce pore formation, the specific model (toroidal or barrel-stave) can vary depending on factors such as peptide concentration and membrane composition. mdpi.comresearchgate.netnih.gov For instance, at lower concentrations, Cecropins may form pores, affecting cellular electrolyte balance. mdpi.comnih.gov

Selective Disruption of Microbial Membranes over Eukaryotic Cell Membranes

A significant characteristic of this compound is its selective toxicity towards microbial membranes compared to eukaryotic cell membranes. scirp.orgnih.govwikipedia.orgresearchgate.net This selectivity is primarily attributed to the differences in lipid composition and transmembrane potential between these cell types. capes.gov.brfrontiersin.org Bacterial membranes contain a higher content of anionic lipids like phosphatidylglycerol and cardiolipin (B10847521) and lack cholesterol, while eukaryotic membranes have a higher proportion of zwitterionic lipids (like phosphatidylcholine) and cholesterol. researchgate.netcapes.gov.brfrontiersin.org The stronger electrostatic attraction between cationic this compound and the anionic microbial membrane facilitates preferential binding and disruption. scirp.orgresearchgate.netcapes.gov.br Furthermore, the larger transmembrane electrical potential gradient in bacterial cytoplasmic membranes (up to -140 mV) compared to eukaryotic membranes (around -20 mV or less) also contributes to the selective insertion and action of cationic peptides. capes.gov.br Studies have demonstrated that this compound shows pronounced effects on bacterial membrane models (composed of PE/PG) but not on mammalian membrane models (composed of POPC/Chol) at similar concentrations. researchgate.net

Induction of Apoptosis in Malignant Cells

Beyond its direct membrane-disrupting activity, this compound has been shown to induce apoptosis, or programmed cell death, in various malignant cell lines. scirp.orgiomcworld.comskums.ac.irresearchgate.netnih.gov This apoptotic effect is considered a significant mechanism for its anticancer properties. scirp.orgiomcworld.comskums.ac.ir The induction of apoptosis by this compound can involve the modulation of specific signaling pathways within the cancer cell. iomcworld.comresearchgate.net

Modulation of Apoptotic Signaling Pathways (e.g., Caspase, Fas, HMGB1)

This compound can influence key apoptotic signaling pathways, including those involving caspases, Fas, and HMGB1. iomcworld.comresearchgate.net Caspases are a family of proteases that play critical roles in the execution phase of apoptosis. frontiersin.org Research has indicated that this compound treatment can lead to the upregulation of caspase-3 gene expression in cancer cells, suggesting the activation of caspase-dependent apoptotic pathways. iomcworld.comresearchgate.net

The Fas receptor (also known as CD95) is a death receptor that, upon binding to its ligand (FasL), can trigger the extrinsic apoptotic pathway, leading to caspase activation. mdpi.com Studies have shown that this compound can increase the gene expression of Fas in malignant cells, indicating its potential to activate this death receptor pathway. iomcworld.comresearchgate.net

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released from cells undergoing certain types of cell death and act as a damage-associated molecular pattern (DAMP), potentially influencing immune responses and cell fate. semanticscholar.org Some research suggests that this compound treatment can increase the gene expression of HMGB1 in cancer cells. iomcworld.comresearchgate.net While HMGB1's role in this compound induced apoptosis is complex and may involve various downstream effects, its upregulation points to the involvement of specific cellular responses to the peptide. iomcworld.comresearchgate.netsemanticscholar.org

Detailed research findings regarding the impact of this compound on the expression of these apoptotic markers in specific cancer cell lines can be presented in a data table.

Cancer Cell LineThis compound TreatmentCaspase-3 Gene ExpressionFas Gene ExpressionHMGB1 Gene ExpressionSource
Murine breast cancer cells (4T1)Treated with this compound (0.1 mg/ml for 4h)Significantly IncreasedSignificantly IncreasedSignificantly Increased iomcworld.com

This table illustrates the observed changes in the expression of key apoptotic pathway components in a specific cancer cell line upon treatment with this compound. iomcworld.com These findings support the role of this compound in modulating apoptotic signaling pathways to induce cell death in malignant cells. iomcworld.comresearchgate.net

Role of Reactive Oxygen Species in Cancer Cell Death Mechanisms

The anti-cancer activity of this compound and related peptides involves various mechanisms, with a significant focus on the induction of apoptosis in cancer cells. A key pathway implicated in this process is the generation of Reactive Oxygen Species (ROS) within the tumor cells. Research suggests that the increase of intracellular ROS levels is a crucial factor in the anti-cancer mechanism of these peptides nih.gov.

Studies have demonstrated that cecropin (B1577577) family peptides can promote the production of ROS in cancer cells. For instance, CecropinXJ, a member of the cecropin family, was shown to increase intracellular ROS generation in a dose- and time-dependent manner in gastric cancer cells cephamls.com. This surge in ROS is often linked to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential cephamls.com. The disruption of mitochondrial integrity is a critical event in initiating the intrinsic apoptotic pathway.

The increased levels of ROS can trigger a cascade of events leading to programmed cell death. While the exact signaling pathways can vary depending on the cell type, the involvement of caspases is frequently observed. Elevated ROS can stimulate the activation of initiator caspases, such as caspase-9, and subsequently effector caspases, including caspase-3 cephamls.com. Activated caspases then execute the dismantling of the cell through the cleavage of various cellular proteins. However, it is also noted that in some instances, apoptosis induced by cecropins and mediated by ROS may occur independently of caspase activation cephamls.comciteab.com.

Furthermore, the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family plays a vital role in the ROS-mediated apoptosis induced by cecropins. An analog of Cecropin B, Cecropin-P17, was found to increase the expression of the pro-apoptotic protein Bax and inhibit the anti-apoptotic protein Bcl-2 at both transcriptional and translational levels in human hepatocellular carcinoma cells cephamls.com. This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization, facilitating the release of pro-apoptotic factors and contributing to cell death.

Observed Effects of Cecropin Family Peptides on Cancer Cells Related to ROS and Apoptosis

Observed EffectRelated Mechanism/PathwayExample Peptide (if specified)Reference
Increased intracellular ROS productionInduction of oxidative stressCecropinXJ, Cecropin-P17 cephamls.comcephamls.com
Decreased mitochondrial membrane potentialMitochondrial dysfunction, linked to ROSCecropinXJ cephamls.com
Increased apoptosis rateDownstream effect of ROS and mitochondrial changesCecropin-P17 cephamls.com
Stimulation of Caspase-3 activityApoptotic pathway activationCecropin-P17 cephamls.com
Stimulation of Caspase-9 activityIntrinsic apoptotic pathway initiationCecropin-P17 cephamls.com
Increased Bax expressionShift in Bax/Bcl-2 ratio favoring apoptosisCecropin-P17 cephamls.com
Inhibited Bcl-2 expressionShift in Bax/Bcl-2 ratio favoring apoptosisCecropin-P17 cephamls.com

Biological Activities of Cecropin B in Research Models

Broad-Spectrum Antimicrobial Activity

Cecropin-B has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi in research settings. oup.comspandidos-publications.com Its mechanism of action is thought to involve disrupting the cell membranes of target microorganisms. oup.com

Antibacterial Efficacy Against Gram-Negative Bacteria

This compound is particularly noted for its effective antibacterial activity against Gram-negative bacteria. researchgate.netnih.govnih.gov Studies have shown that Gram-negative organisms are generally more sensitive to cecropins, including this compound, compared to Gram-positive bacteria. oup.comresearchgate.net For instance, Escherichia coli BUE55, a lipopolysaccharide defective mutant, was found to be highly susceptible to this compound. oup.comresearchgate.net Research indicates that this compound can disrupt the bacterial outer membrane of Gram-negative bacteria. oup.comresearchgate.netnih.gov

Studies investigating the effects of synthetic this compound on fish-pathogenic bacteria, including Gram-negative species such as Vibrio anguillarum, Vibrio salmonicida, Aeromonas salmonicida, Edwardsiella ictaluri, and Yersinia ruckeri, have shown activity against all tested strains. researchgate.net The minimum inhibitory concentrations (MICs) of this compound against these fish pathogens in brain heart infusion medium ranged from 0.3 to 1.3 μM, with V. anguillarum being the most sensitive. researchgate.net

However, the activity can be influenced by the specific bacterial strain and assay conditions. For example, one study found that a Cecropin (B1577577) B-like peptide from Anticarsia gemmatalis did not inhibit the growth of Gram-negative Burkholderia kururiensis and E. coli DH5α. scielo.br

Activity Against Gram-Positive Bacteria

While generally more active against Gram-negative bacteria, this compound also exhibits activity against some Gram-positive bacteria. oup.comspandidos-publications.comnih.govresearchgate.net Some Gram-positive bacteria have shown sensitivity to this compound at certain concentrations in research assays. oup.comresearchgate.net However, studies suggest that the cytoplasmic membranes of Gram-positive organisms may be inherently more resistant to the peptide compared to Gram-negative bacteria. oup.comresearchgate.netnih.gov For instance, protoplasts of Staphylococcus aureus and Staphylococcus epidermidis were found to be resistant to this compound. oup.comresearchgate.netnih.gov A Cecropin B-like peptide from Anticarsia gemmatalis was effective against the Gram-positive bacterium Bacillus thuringiensis. scielo.br

Antifungal Activity

This compound has also demonstrated antifungal activity in research. While some early studies indicated resistance of Candida albicans to this compound at certain concentrations in agar (B569324) diffusion assays oup.comresearchgate.net, other research has shown activity. A study investigating the activity of Cecropin against Candida albicans determined MIC and minimal fungicidal concentration (MFC) values of 0.9 μg/mL and 1.8 μg/mL, respectively. mdpi.com Cecropin B has also exhibited antifungal activity against clinical isolates of Fusarium solani, with MICs ranging from 20 to 320 mg/L. nih.gov The antifungal activity against plant pathogens has also been reported, showing an inhibitory effect on the germination of conidia from certain fungi. apsnet.org

Antiviral Effects (e.g., against fish viruses)

Research has explored the antiviral effects of this compound, particularly against fish viruses. In vitro studies have shown that native this compound can reduce the viral titers of important fish viral pathogens, including infectious hematopoietic necrosis virus (IHNV), viral hemorrhagic septicemia virus (VHSV), snakehead rhabdovirus (SHRV), and infectious pancreatic necrosis virus (IPNV). researchgate.netnih.govfrontiersin.org The reduction in viral titers in fish cells upon coincubation with this compound ranged from several-fold to 104-fold. nih.gov The mechanism of action may involve direct disruption of the viral envelope and disintegration of viral capsids. nih.govfrontiersin.org

Anticancer Activity in In Vitro and Animal Models

Beyond its antimicrobial properties, this compound has shown promise in research models for its anticancer activity. oup.comresearchgate.netnih.gov Studies have investigated its effects on various cancer cell lines in vitro and in some animal models. nih.govnih.goviomcworld.com

Cytotoxicity Against Diverse Mammalian Cancer Cell Lines

This compound has demonstrated cytotoxic effects against a diverse range of mammalian cancer cell lines in vitro. nih.govcambridge.orgchalcogen.rocsic.esskums.ac.irherts.ac.uk It has been shown to be active against mammalian lymphomas and leukemias in vitro. nih.gov Studies have reported its cytotoxic activity against bladder cancer cells, hepatocellular carcinoma, and colon cancer cell lines. nih.goviomcworld.com Research on breast cancer cell lines, such as MDA-MB-231, has indicated that this compound can induce cell death and apoptosis. iomcworld.comscirp.orgscirp.org The cytotoxic effects are often concentration-dependent. scirp.orgscirp.org

Data from research indicates varying sensitivities of different cancer cell lines to this compound. For example, in one study, cell lines showed a range of sensitivities with IC50 values from 3.2 to >100 μM. nih.gov Another study on bladder cancer cell lines reported average IC50 values for Cecropin B against these lines ranging between 139.91 μg/ml and 212.6 μg/ml depending on the assay used (WST-1 or LDH release). nih.gov Notably, some studies have indicated that this compound can be active against cell lines with the multidrug-resistant phenotype. nih.gov The mechanism of action for its anticancer activity is thought to involve membrane disruption and induction of apoptosis. frontiersin.orgiomcworld.comscirp.org

In animal models, preliminary studies have shown that this compound can increase the survival time of mice bearing murine ascitic colon adenocarcinoma cells. nih.gov In a study on DMBA-induced breast cancer in rats, treatment with this compound resulted in a slower increase in tumor size compared to the control group, with evidence of cell death in the tumor tissues. skums.ac.ir

Here is a summary of some research findings on the cytotoxicity of this compound against various cancer cell lines:

Cancer Cell Line TypeSpecific Cell Lines Mentioned (Examples)Observed EffectRelevant Citations
Lymphomas and Leukemias(Mammalian)Active in vitro nih.gov
Colon Carcinoma(Mammalian, Murine Ascitic Adenocarcinoma)Active in vitro, increased survival time in mice nih.govnih.gov
Bladder Cancer486P, RT4, 647V, J82Inhibits viability and proliferation, induces lysis frontiersin.orgnih.gov
Hepatocellular Carcinoma(Mammalian)Specific antitumor effect iomcworld.comscirp.org
Small Cell Lung Cancer(Mammalian)Sensitive to lysis nih.gov
Gastric Cancer(Mammalian)Sensitive to lysis nih.goviomcworld.com
Breast CancerMDA-MB-231, 4T1Induces cell death and apoptosis iomcworld.comscirp.orgscirp.org
Human MesotheliomaM14KCytotoxic effect observed scirp.orgscirp.org
Human Alveolar CarcinomaA549Cytotoxic effect observed chalcogen.ro

This compound is a cationic antimicrobial peptide initially isolated from the hemolymph of the giant silk moth, Hyalophora cecropia. It is a key component of the innate immune system in insects, demonstrating potent activity against various microorganisms. Beyond its antimicrobial properties, research has explored the biological activities of this compound in various experimental models, particularly concerning its effects on cancer cell proliferation and its potential immunomodulatory roles.

Inhibition of Cancer Cell Proliferation in Experimental Models

Research indicates that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines in experimental models. Studies have shown that this compound can induce cell death in murine breast cancer cells (4T1) and human breast cancer cells (MDA-MB231) in vitro, while not affecting normal nonmalignant cells iomcworld.com. This compound inhibited cancer cell proliferation in these models compared to control groups iomcworld.com. The peptide's activity against cancer cells in vitro can be rapid, with activity being virtually complete within one hour in some cases researchgate.netnih.gov.

This compound has demonstrated activity against a panel of mammalian cell lines, including lymphomas and leukemias nih.gov. Cell lines have shown a range of sensitivities to this compound, with IC50 values varying researchgate.netnih.gov. Notably, some cell lines with the multidrug-resistant phenotype have also been found to be sensitive to the peptide researchgate.netnih.gov.

Studies on bladder cancer cells (486P, RT4, 647V, and J82) revealed that Cecropin A and B inhibit cell viability and proliferation in a dose-dependent manner nih.gov. The average IC50 values for Cecropin B against these bladder cancer cell lines ranged between 97.93 and 184.81 µg/ml, with an average of 139.91 µg/ml nih.gov. Cecropins induce direct tumor cell lysis, as shown by an increase in LDH release from bladder cancer cells in a dose-dependent fashion nih.gov. Benign fibroblasts, in contrast, were significantly less or not at all susceptible to Cecropin A and B researchgate.netnih.gov.

In addition to bladder and breast cancer, this compound and related cecropins have shown cytotoxic effects on other tumor-derived cell lines in vitro, including hepatocellular carcinoma (BEL-7402), colon cancer, small cell lung cancer, and gastric carcinoma (BGC823) iomcworld.comspandidos-publications.com. For instance, Musca domestica cecropin inhibited the proliferation of human hepatocellular carcinoma BEL-7402 cells in a dose-dependent and time-dependent manner without affecting normal liver cells researchgate.net. Cecropin XJ, another cecropin, suppressed the proliferation and reduced colony formation of human gastric cancer BGC823 cells in a dose- and time-dependent manner, with no inhibitory effect on normal gastric epithelial GES-1 cells spandidos-publications.com.

The mechanism of action often involves the induction of apoptosis. Treatment with this compound has been shown to induce cell apoptosis in cancer cells iomcworld.com. The effect on cell apoptosis and death can be dose and time-dependent iomcworld.com. Cecropin B treatment has been linked to increased gene expression of Caspase3, Fas, and high mobility group box 1 (HMGB1), further pointing towards the involvement of the apoptotic pathway iomcworld.comresearchgate.net. Other studies suggest that cecropins can induce apoptosis through the activation of the mitochondrial-mediated caspase pathway, upregulation of Bax expression, and downregulation of Bcl-2 expression spandidos-publications.com. Increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential have also been observed following cecropin treatment in some cancer cell lines spandidos-publications.com. While membrane disruption is a proposed mechanism, some studies indicate that apoptosis is the primary mode of cell death induced by certain cecropins in specific cancer cells spandidos-publications.com.

Preliminary in vivo studies have also demonstrated the potential of this compound in reducing tumor growth. Cecropin B has been shown to increase the survival time of mice bearing murine ascitic colon adenocarcinoma cells researchgate.netnih.gov. Administration of Cecropin B in vivo reduced tumor growth in murine breast cancer models iomcworld.comresearchgate.net. In a rat model of DMBA-induced breast cancer, Cecropin B induced apoptosis and focal disruption of the tumor explorationpub.com. An engineered modification of Cecropin B, CB1a, significantly inhibited the growth of xenograft tumors in mice inoculated with human lung cancer cells plos.org.

The selective toxicity towards cancer cells compared to normal cells is a notable characteristic highlighted in research on this compound and other antimicrobial peptides iomcworld.comresearchgate.netnih.govspandidos-publications.complos.orgmdpi.com. This selectivity is hypothesized to be related to differences in the composition and properties of cancer cell membranes compared to normal mammalian cells nih.govmdpi.com.

Here is a summary of some research findings on this compound's effect on cancer cell proliferation in experimental models:

Cancer Cell Line (Experimental Model)Observed EffectReference
Murine breast cancer cells (4T1)Inhibited proliferation, induced cell death and apoptosis, increased Caspase3, Fas, HMGB1 gene expression. iomcworld.comresearchgate.net
Human breast cancer cells (MDA-MB231)Inhibited proliferation, induced cell death and apoptosis. iomcworld.comresearchgate.net
Bladder cancer cells (486P, RT4, 647V, J82)Inhibited viability and proliferation (Avg IC50: 139.91 µg/ml), induced direct cell lysis. nih.gov
Human hepatocellular carcinoma (BEL-7402)Inhibited proliferation in dose- and time-dependent manner (by Musca domestica cecropin). researchgate.net
Human gastric cancer cells (BGC823)Suppressed proliferation, reduced colony formation, induced apoptosis (by Cecropin XJ). spandidos-publications.com
Murine ascitic colon adenocarcinoma cells (in vivo mouse)Increased survival time. researchgate.netnih.gov
DMBA-induced breast cancer (in vivo rat)Induced apoptosis, focal tumor disruption. explorationpub.com
Human lung cancer xenografts (in vivo mouse)Significantly inhibited tumor growth (by CB1a, a Cecropin B modification). plos.org
Mammalian lymphomas and leukemias (in vitro)Active against these cell lines. nih.gov

Immunomodulatory Research (e.g., cytokine induction)

Cecropins are recognized as important components of the innate immune system in insects, where they are induced as part of the humoral immune response to bacterial invasion explorationpub.comnih.govcambridge.org. While primarily known for their direct antimicrobial effects, research has also explored the potential immunomodulatory activities of this compound and related peptides in various models.

Studies suggest that this compound may influence inflammatory responses. One line of research indicates that Cecropin B can potentially relieve inflammation by activating the TLR2/4-NF-κB/PXR signaling pathway, leading to the inhibition of CYP3A29 expression researchgate.net.

Investigations into modified cecropin peptides have also provided insights into the potential immunomodulatory scope of the cecropin family. A novel peptide derived from Cecropin B, named cecropin DH, demonstrated higher potential anti-inflammatory activity than its parent peptide Cecropin B researchgate.net. This was evidenced by the inhibition of pro-inflammatory cytokines, specifically nitric oxide (NO) production and tumor necrosis factor-α (TNF-α) release, in LPS-stimulated mouse macrophage RAW264.7 cells researchgate.net. While this highlights the potential for immunomodulation within the cecropin structure, it also suggests that modifications can enhance these effects compared to native this compound.

Further supporting the link between cecropins and immune signaling, Cecropin B has been observed to significantly upregulate NF-κB/p65 expression in HepLi cells researchgate.net. NF-κB is a key transcription factor involved in regulating immune and inflammatory responses, including the induction of various cytokines. The upregulation of NF-κB (p65 and p-p65) protein levels and the induction of p65 nuclear translocation by Cecropin B suggest its involvement in activating this pathway researchgate.net.

Although research directly quantifying this compound's effects on a broad panel of cytokines in mammalian immune cells is not extensively detailed in the provided sources, the observed influence on NF-κB signaling and the anti-inflammatory effects seen with a Cecropin B derivative in macrophage models suggest that this compound possesses immunomodulatory capabilities, particularly in influencing pathways related to inflammation and immune gene expression. Additionally, Cecropin B has been noted to accelerate murine wound repair, a process intrinsically linked to complex immune and inflammatory responses dntb.gov.ua.

Research on other members of the cecropin family, such as Trichoplusia ni cecropin A, has also demonstrated anti-inflammatory properties, including a significant reduction of inflammatory cytokines like NO and IL-6 in LPS-stimulated macrophages mdpi.com. These findings from related cecropins further support the notion that immunomodulation is a characteristic activity of this peptide family.

Summary of observed immunomodulatory effects of this compound and related peptides in research models:

Peptide (Experimental Model)Observed Immunomodulatory EffectReference
Cecropin B (in vitro model)Activates TLR2/4-NF-κB/PXR signaling pathway, inhibits CYP3A29 expression, potentially relieving inflammation. researchgate.net
Cecropin B (HepLi cells)Significantly upregulates NF-κB/p65 expression, induces p65 nuclear translocation. researchgate.net
Cecropin B-derived peptide (cecropin DH) (LPS-stimulated mouse macrophages)Inhibited pro-inflammatory cytokines (NO, TNF-α) release, showed higher anti-inflammatory activity than Cecropin B. researchgate.net
Cecropin B (in vivo murine model)Accelerates wound repair. dntb.gov.ua
Trichoplusia ni cecropin A (LPS-stimulated macrophages)Reduced inflammatory cytokines (NO, IL-6) (Note: This is a related cecropin, not Cecropin B). mdpi.com

Structure Activity Relationship Sar and Peptide Engineering of Cecropin B

Identification of Key Structural Determinants for Antimicrobial and Anticancer Potency

The antimicrobial and anticancer efficacy of Cecropin-B is intrinsically linked to several key structural features. The peptide is characterized by a distinct architecture that facilitates its interaction with and disruption of microbial and cancer cell membranes.

Amphipathic α-Helical Structure: this compound adopts an α-helical conformation, particularly in membrane-like environments. This structure is amphipathic, meaning it has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. This dual nature is crucial for its ability to insert into the lipid bilayers of cell membranes.

Cationic Nature: The peptide carries a net positive charge under physiological conditions due to the presence of basic amino acid residues like lysine (B10760008) (Lys) and arginine (Arg). This positive charge facilitates the initial electrostatic attraction to the negatively charged components found on the outer surface of bacterial and cancer cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylserine (B164497) in cancer cells.

N-Terminal Amphipathic Helix: The N-terminal region of this compound forms a highly amphipathic α-helix. This domain is considered a primary determinant of its lytic activity. The arrangement of charged and hydrophobic residues in this region allows for strong interactions with the membrane surface, leading to destabilization.

C-Terminal Hydrophobic Helix: The C-terminal segment is predominantly hydrophobic and also forms an α-helix. This region is believed to penetrate deeper into the hydrophobic core of the lipid bilayer, contributing to the formation of pores or channels that disrupt membrane integrity and lead to cell death.

Flexible Hinge Region: Connecting the N-terminal and C-terminal helices is a flexible hinge region, often containing proline (Pro) and glycine (B1666218) (Gly) residues. This flexibility is thought to be essential for the peptide to correctly orient itself and insert into the target membrane, allowing the two helical domains to act cooperatively to disrupt the membrane structure.

Key Amino Acid Residues: Specific residues, such as the highly conserved tryptophan (Trp) at position 2 near the N-terminus, play a pivotal role. The Trp residue is thought to act as an anchor, embedding into the membrane interface and facilitating the peptide's disruptive action.

These structural determinants collectively enable this compound to selectively target and lyse pathogenic cells while generally showing lower toxicity to normal mammalian cells, which have a different outer membrane composition.

Rational Design and Synthesis of this compound Analogs and Derivatives

Leveraging the understanding of its SAR, researchers have rationally designed and synthesized numerous analogs and derivatives of this compound to improve its therapeutic properties. These efforts often involve modifying the peptide's primary sequence to enhance specific characteristics.

One common strategy involves creating truncated versions of the peptide that retain the core active domains. For example, analogs focusing on the potent N-terminal region have been developed. Another approach is amino acid substitution, where specific residues are replaced to increase cationicity, optimize amphipathicity, or improve stability. For instance, substituting certain amino acids with tryptophan has been shown to enhance membrane interaction and activity.

A notable example is the development of Cecropin (B1577577) DH , an analog of a this compound isolated from the Chinese oak silk moth, Antheraea pernyi. This derivative was created by deleting the flexible hinge region (Ala-Gly-Pro). nih.gov Despite the removal of the hinge, which was thought to be critical, Cecropin DH demonstrated potent antibacterial activity, particularly against Gram-negative bacteria, with minimal cytotoxicity against mammalian cells. nih.gov This suggests that a continuous helical structure can also be effective in membrane disruption.

Another design strategy involves the creation of peptides like CB1a , which was constructed by repeating the N-terminal ten amino acids of this compound three times. nih.gov This design amplifies the effect of the most active region of the peptide, resulting in an analog with significantly lower IC50 values against leukemia and stomach carcinoma cells compared to the parent this compound. nih.gov

The synthesis of these analogs is typically achieved through solid-phase peptide synthesis (SPPS), a well-established chemical method that allows for the precise, residue-by-residue construction of a desired peptide sequence.

Table 1: Examples of Rationally Designed this compound Analogs
Analog NameDesign StrategyKey FindingsReference
Cecropin DHDeletion of the Ala-Gly-Pro hinge region from a this compound parent peptide.Exhibited potent antibacterial activity against Gram-negative bacteria with low cytotoxicity, comparable to the parent peptide. nih.gov
CB1aTandem repetition (3x) of the N-terminal 10 amino acids of this compound.Demonstrated 2- to 8-fold lower IC50 values against leukemia and stomach carcinoma cells compared to native this compound. nih.gov

Modification Strategies for Enhanced Activity and Stability

A significant challenge for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body, leading to a short half-life. To overcome this, various modification strategies have been applied to this compound and its analogs to enhance both biological activity and stability.

Amino Acid Substitution: Replacing standard L-amino acids with non-natural D-amino acids at specific positions can render the peptide resistant to protease cleavage without necessarily compromising its activity. Furthermore, substituting key residues can enhance antimicrobial potency. For example, replacing certain amino acids with tryptophan has been shown to improve proteolytic stability and increase activity against bacteria and fungi. nih.gov

Terminal Modifications: Modifying the N- and C-termini of the peptide can protect it from degradation by exopeptidases. N-terminal acetylation and C-terminal amidation are common strategies that neutralize the terminal charges and mimic the state of many natural peptides, often leading to increased stability and activity.

Cyclization: Creating cyclic peptides, either through head-to-tail cyclization or by forming a disulfide bridge between two cysteine residues added to the sequence, can significantly enhance stability. kvinzo.com The cyclic structure restricts the peptide's conformation, making it less accessible to proteases. This strategy has been shown to improve resistance to enzymatic digestion while maintaining good antibacterial activity and low hemolysis. kvinzo.com

These modifications are aimed at creating more robust versions of this compound that can withstand physiological conditions, making them more viable candidates for clinical development.

Table 2: Modification Strategies for Cecropin Analogs
Modification StrategyExample/ApproachOutcomeReference
Amino Acid SubstitutionReplacing specific residues in a Cecropin A-melittin hybrid with tryptophan (CAM-W).Enhanced antimicrobial potency (3-12 times higher) and improved stability against proteases like trypsin and pepsin. nih.gov
CyclizationAdding Cysteine (Cys) residues to each end of a Cecropin A-melittin hybrid to form a disulfide bridge.Maintained good antibacterial activity and low hemolysis while improving enzymatic stability. kvinzo.com
Terminal ModificationsAdding β-naphthylalanine to the termini of a short antimicrobial peptide.Boosted salt resistance and serum proteolytic stability. nih.gov

Development of Hybrid and Chimeric Peptides Utilizing this compound Motifs

To broaden the spectrum of activity and enhance potency, researchers have created hybrid or chimeric peptides by combining the active motifs of this compound (or the closely related Cecropin A) with sequences from other well-known antimicrobial peptides. The goal is to merge the desirable attributes of each parent peptide into a single, novel molecule.

A prominent strategy has been to fuse the N-terminal sequence of a cecropin with portions of other membrane-active peptides like melittin (B549807) or magainin.

Cecropin-Melittin Hybrids: Melittin, a major component of bee venom, is a highly potent lytic peptide but is also very toxic to mammalian cells. By combining the N-terminal fragment of Cecropin A with a segment of melittin, researchers have created hybrids (e.g., CA-M) that exhibit the broad-spectrum, high potency of melittin but with the reduced hemolytic activity characteristic of cecropin. core.ac.uknih.gov

Cecropin-Magainin Hybrids: Magainins are antimicrobial peptides first discovered in the skin of the African clawed frog. Hybrid peptides composed of the N-terminus of Cecropin A and a sequence from Magainin 2 (e.g., CA-MA) have been synthesized. These chimeras often show improved antimicrobial activity compared to the parent molecules alone, with a low propensity for causing hemolysis. nih.gov

Cecropin B-Thanatin Hybrids: A direct example involving this compound is the creation of hybrids with thanatin (B1575696), an antimicrobial peptide from the spined soldier bug. Hybrids containing the N-terminal residues of this compound and the C-terminal of thanatin were constructed and showed effective biological activity, demonstrating that peptides with different structures and mechanisms can be successfully combined. nih.gov

These chimeric peptides represent a powerful approach in peptide engineering, allowing for the creation of novel antimicrobial and anticancer agents with tailored properties that surpass those of their constituent parts.

Table 3: Examples of Hybrid Peptides Utilizing Cecropin Motifs
Hybrid PeptideCompositionKey CharacteristicsReference
Cecropin A-Melittin (CA-M)N-terminal fragment of Cecropin A fused with a fragment of Melittin.Broad-spectrum antibacterial activity, often 100-fold more active than Cecropin A against certain bacteria, with reduced hemolytic activity compared to Melittin. core.ac.uk
Cecropin A-Magainin 2 (CA-MA)N-terminal fragment of Cecropin A (e.g., residues 1-8) fused with a fragment of Magainin 2 (e.g., residues 1-12).Potent antimicrobial activity with low hemolytic effect. The specific structure is crucial for selective lysis of prokaryotic cells. nih.govrcsb.org
Cecropin B-Thanatin (CB-TH)N-terminal residues of Cecropin B fused with the C-terminal of Thanatin.Demonstrated rescued or improved antimicrobial activity compared to truncated versions of the parent peptides. nih.gov

Bacterial Resistance Mechanisms to Cecropin B

Alterations in Bacterial Cell Membrane Composition and Charge

Cecropin-B, being a cationic peptide, is attracted to the negatively charged surface of bacterial membranes, particularly the lipopolysaccharide (LPS) layer in Gram-negative bacteria. karger.comcambridge.orgplos.org Alterations in the composition and charge of the bacterial cell membrane can significantly impact the initial binding and subsequent disruptive activity of this compound. Bacteria can modify their LPS or other membrane components to reduce the net negative charge of the cell surface, thereby decreasing the electrostatic attraction to the cationic peptide. nih.govbiorxiv.org

Studies have shown that exposure to this compound can induce dramatic changes in the outer membrane ultrastructure of some bacterial pathogens. nih.govresearchgate.net For instance, fish bacterial pathogens like Vibrio anguillarum, Vibrio vulnificus, and Yersinia ruckeri exhibited altered outer membrane shapes and textures upon exposure to this compound, which correlated with increased resistance. nih.govresearchgate.net These changes might involve the release of LPS from the outer membrane. nih.gov

Another mechanism involves the PhoPQ two-component system, which is known to contribute to AMP resistance in some bacteria. nih.govplos.orgbiorxiv.org Activation of the PhoPQ system can lead to modifications of the outer membrane, affecting its interaction with cationic peptides like this compound. biorxiv.org Similarly, the Rcs phosphorelay system, involved in responding to membrane stress, can also contribute to resistance by upregulating capsule production, which may act as a shield against AMPs. nih.govbiorxiv.org

Role of Efflux Pumps and Protease Degradation

Beyond membrane modifications, bacteria can also resist this compound through active efflux and enzymatic degradation. Efflux pumps are membrane-bound transporters that can actively pump antimicrobial compounds, including some AMPs, out of the bacterial cell, thus reducing their intracellular concentration and preventing them from reaching their targets. researchgate.netkarger.com While the role of specific efflux pumps in this compound resistance is an area of ongoing research, bacterial transporters like ABC transporters and resistance-nodulation-division efflux pump families have been implicated in resistance to various AMPs. karger.comkarger.com

Proteolytic degradation by bacterial proteases is another significant mechanism of resistance. nih.govresearchgate.netkarger.com Some bacteria produce extracellular or membrane-associated proteases that can cleave and inactivate this compound before it can exert its full effect. nih.govplos.orgmicrobiologyresearch.org For example, the OmpT protease in Enterobacter cloacae has been shown to contribute to this compound resistance through proteolytic cleavage of the peptide. nih.govplos.orgplos.org Studies have demonstrated that culture supernatants containing proteases from bacteria like Porphyromonas gingivalis and Prevotella species can inactivate this compound through specific cleavage. microbiologyresearch.org The effectiveness of protease degradation can depend on the specific bacterial species and the type of protease produced. microbiologyresearch.org

Adaptive Responses and Survival Dynamics of Bacterial Populations

Bacterial resistance to this compound is not always a fixed trait but can involve dynamic adaptive responses within a bacterial population. nih.govnih.govplos.org Exposure to this compound can induce a reversible resistance in some bacterial pathogens. nih.govresearchgate.net This inducible resistance suggests that bacteria can sense the presence of the AMP and activate defense mechanisms as a response to environmental changes. nih.gov

Furthermore, bacterial populations exposed to this compound can exhibit heterogeneous survival dynamics. nih.govplos.orgresearchgate.net This phenomenon, sometimes referred to as heteroresistance or dynamic survival, involves the presence of a subpopulation of cells that are more resistant to the peptide than the majority of the population. nih.govplos.orgresearchgate.net This heterogeneity can be inoculum-dependent, with higher initial bacterial densities potentially leading to a greater number of surviving cells after exposure to this compound. nih.govplos.orgbiorxiv.org

Advanced Research Methodologies and Techniques Applied to Cecropin B

Biophysical Characterization Techniques

Biophysical techniques are fundamental in elucidating the structural properties of Cecropin-B and how these properties change in different environments, particularly in the presence of membrane mimics or actual cell membranes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides and proteins in solution. For this compound, CD spectroscopy provides information on its conformational state, such as random coil or alpha-helical structures. Studies have shown that cecropins, including this compound and its derivatives, exist in a disordered or random coil structure in aqueous buffer. nih.govacs.orgscielo.br However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or liposomes, this compound adopts a more ordered alpha-helical conformation. nih.govacs.orgscielo.brnih.gov This conformational shift is considered crucial for its membrane-disrupting activity. acs.orgscielo.br CD spectra of cecropins in the presence of membrane mimics typically show double minima at approximately 208 and 222 nm, characteristic of alpha-helical structures. acs.org The degree of helicity can be estimated from these spectra. acs.org CD measurements have also been used to study the interaction of this compound with fungal cells, showing that it folds into helices in the presence of Candida albicans. frontiersin.org

Representative CD Findings:

EnvironmentObserved ConformationCD Spectral FeatureReference
Aqueous BufferRandom CoilSingle minimum near 198-200 nm nih.govacs.orgscielo.br
Membrane Mimics (e.g., SDS, Liposomes)Alpha-HelixDouble minima at ~208 and 222 nm nih.govacs.orgscielo.brnih.gov
Candida albicans cellsAlpha-HelixConformational shift observed frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides at atomic resolution. Solution NMR has been employed to study the structure of this compound and its derivatives in various solvents, including membrane-mimicking conditions. rcsb.orgnih.govnthu.edu.twnih.gov These studies have revealed that this compound typically forms a helix-hinge-helix structure. nih.govrcsb.orgnih.gov The N-terminal segment is often an amphipathic alpha-helix, linked by a flexible hinge region (often containing glycine (B1666218) and proline residues) to a more hydrophobic C-terminal alpha-helix. nih.govscielo.brnih.gov NMR can determine the bent angle between the two helical segments and identify specific residues involved in interactions. rcsb.orgnih.gov Solid-state NMR can also be used to examine the interaction of peptides with the phospholipids (B1166683) of live bacteria, providing insights into membrane dynamics upon peptide binding. frontiersin.org

Key NMR Findings on this compound Conformation:

Forms a helix-hinge-helix structure in membrane-mimicking environments. nih.govrcsb.orgnih.gov

Consists of an amphipathic N-terminal helix and a hydrophobic C-terminal helix connected by a flexible hinge. nih.govscielo.brnih.gov

Bent angle between helical segments can be determined by NMR. rcsb.orgnih.gov

Solid-state 31P NMR can probe membrane dynamics upon peptide binding. frontiersin.org

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a valuable tool for investigating the interaction of this compound with membranes. This technique often utilizes intrinsic tryptophan fluorescence or conjugated fluorescent dyes to monitor peptide binding to membranes, peptide insertion, and membrane permeabilization. rsc.orgnthu.edu.twpsu.edu The intrinsic fluorescence of tryptophan residues within the peptide sequence can be used to study changes in the peptide's environment upon membrane binding; an increase in fluorescence intensity and a blue shift in the emission spectrum often indicate that the tryptophan residue has moved into a more hydrophobic environment within the membrane. rsc.orgnthu.edu.tw Studies using tryptophan fluorescence have provided insights into the penetration depth and orientation of this compound within the membrane bilayer. rsc.orgpsu.edu Fluorescence-based displacement assays can also be used to assess the binding affinity of this compound to membrane components like lipopolysaccharide (LPS). nih.gov Additionally, fluorescence microscopy with appropriate dyes can visualize bacterial membrane permeabilization by monitoring the influx of dyes into the cell or efflux of cytoplasmic contents like GFP. frontiersin.org

Applications of Fluorescence Spectroscopy:

Monitoring peptide binding to membranes. rsc.orgnthu.edu.twpsu.edu

Investigating peptide insertion and orientation within the membrane. rsc.orgpsu.edu

Assessing binding affinity to membrane components (e.g., LPS). nih.gov

Visualizing membrane permeabilization in live cells. frontiersin.org

Microscopic Analysis of Cell Membrane Alterations

Microscopic techniques provide direct visualization of the morphological changes induced in bacterial and other cell membranes upon interaction with this compound. These techniques offer visual evidence supporting the membrane-disrupting mechanisms proposed for this compound.

Electron Microscopy (SEM, TEM)

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is widely used to observe the ultrastructural changes in cells treated with this compound. SEM provides high-resolution images of the cell surface morphology, while TEM allows visualization of internal cellular structures and cross-sections of the membrane. Studies using SEM have shown that this compound treatment can lead to significant alterations in bacterial cell membranes, including the formation of blisters, blebs, dents, and roughening of the surface. researchgate.netasm.orgresearchgate.netnih.govresearchgate.net As the concentration of this compound and incubation time increase, more severe damage, such as cell lysis and the formation of holes in the cell membrane, can be observed. researchgate.netnih.gov TEM studies have corroborated these findings, showing disrupted cytoplasmic membranes, leakage of cytoplasmic contents, and in some cases, swelling of cells and distension of the outer membrane from the plasma membrane in Gram-negative bacteria. nih.govnih.govkarger.complos.org Electron microscopy has been instrumental in demonstrating that this compound disrupts the bacterial outer membrane, particularly in Gram-negative bacteria. oup.comnih.gov

Observed Membrane Alterations via Electron Microscopy:

Blisters, blebs, and dents on the cell surface (SEM). researchgate.netasm.orgresearchgate.netnih.govresearchgate.net

Roughening of the membrane surface (SEM). researchgate.netnih.gov

Cell lysis and holes in cell membranes at higher concentrations/longer incubation times (SEM). researchgate.netnih.gov

Disrupted cytoplasmic membranes (TEM). nih.govkarger.com

Leakage of cytoplasmic contents (TEM). nih.govplos.org

Cell swelling (TEM). nih.gov

Distension of the outer membrane from the plasma membrane (TEM). nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful technique that allows imaging of biological surfaces, including cell membranes, at the nanoscale under near-physiological conditions. AFM can provide detailed topographical information and visualize dynamic processes occurring on the membrane surface in real-time. AFM studies on this compound treated bacteria have revealed membrane alterations such as roughening, the formation of protrusions, and membrane blebbing. researchgate.netnih.govresearchgate.net AFM can also detect leakage of cellular contents and the formation of lesions or pores on the membrane surface. nih.govresearchgate.net This technique is particularly useful for visualizing membrane disruption mechanisms, including those consistent with the carpet model or pore formation. ucl.ac.ukwhiterose.ac.uk AFM images can resolve nanoscale pits and irregularities in the membrane structure induced by peptide interaction. ucl.ac.uk

AFM Observations of this compound Interaction with Membranes:

Membrane roughening. researchgate.netnih.govresearchgate.net

Formation of protrusions and blebbing. nih.govresearchgate.net

Detection of leakage. nih.govresearchgate.net

Visualization of lesions or pores. nih.govresearchgate.net

Insights into membrane disruption mechanisms (e.g., carpet model, pore formation). ucl.ac.ukwhiterose.ac.uk

Summary of Microscopic Findings on Membrane Alterations:

Microscopy TechniqueKey Observations
SEMSurface blisters, blebs, dents, roughening, cell lysis, holes. researchgate.netasm.orgresearchgate.netnih.govresearchgate.net
TEMDisrupted cytoplasmic membranes, leakage of contents, swelling, outer membrane distension. nih.govnih.govkarger.complos.org
AFMNanoscale roughening, protrusions, blebbing, leakage, lesions, pores. researchgate.netnih.govresearchgate.netucl.ac.ukwhiterose.ac.uk

Confocal Fluorescence Microscopy

Confocal fluorescence microscopy is a valuable tool for visualizing the interaction and localization of Cecropin (B1577577) B within target cells, particularly in the context of its membrane-disrupting activity. This technique allows for the observation of fluorescently labeled Cecropin B peptides and their effects on cellular structures.

Studies have employed confocal laser scanning microscopy (CLSM) to assess membrane permeability changes induced by cecropin-derived peptides. For instance, propidium (B1200493) iodide (PI), a non-vital nuclear stain, is used in conjunction with CLSM to identify cells with compromised membrane integrity. PI can only enter cells with damaged membranes and stain the nucleus red, while live cells with intact membranes are typically stained green with dyes like SYTO9 frontiersin.orgresearchgate.net. This allows researchers to visualize the extent of membrane disruption caused by Cecropin B or its analogs frontiersin.orgresearchgate.net.

Confocal microscopy has also been used to investigate the potential intracellular targets of synthetic cecropins. For example, FITC-labeled synthetic cecropins have been shown to target the DAPI-stained nucleus of Candida albicans, with strong colocalization of FITC fluorescence and PI signal, suggesting interaction with intracellular components in addition to membrane effects frontiersin.org.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play a crucial role in understanding the characteristics, mechanisms, and evolutionary history of Cecropin B and related peptides. These methods enable researchers to predict peptide properties, simulate interactions, and analyze genetic data.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are extensively used to gain insights into the dynamic interactions between Cecropin B and biological membranes at an atomic level. These simulations help to elucidate the mechanisms by which Cecropin B associates with and disrupts lipid bilayers.

MD simulations of Cecropin B interacting with anionic model membranes have revealed a cooperative mechanism where the amphipathic N-terminal segment inserts into the membrane, supported by the hydrophobic C-terminal segment of a second peptide acs.orgnih.gov. This interaction can involve salt bridges between residues like Glu and Lys, and together, the peptides can sustain pore formation in the membrane acs.orgnih.gov. The stability of the peptide-membrane interaction is influenced by both electrostatic and hydrophobic forces cabidigitallibrary.orgresearchgate.net. Simulations have indicated that an orientation where the apolar helix side is buried in the hydrophobic lipid tails and the positively charged side interacts with lipid phosphate (B84403) groups is highly favored, supporting a "carpet" type mechanism at higher concentrations or a pore-forming mechanism at lower concentrations cabidigitallibrary.orgmdpi.com.

Studies using MD simulations have also investigated the impact of single amino acid changes on the interaction of cecropin peptides with membranes. These simulations can help predict how modifications affect peptide structure and membrane insertion, correlating with observed antimicrobial activity nih.govacs.org.

Phylogenetic and Evolutionary Analysis of Cecropin Gene Families

Phylogenetic and evolutionary analyses are employed to understand the relationships between different cecropin genes and their evolutionary history across various species. These studies help to trace the diversification of the cecropin gene family.

Phylogenetic analysis of cecropin sequences from various insects, including Mythimna separata, Bombyx mori, and Drosophila melanogaster, shows that cecropin B sequences are often highly conserved and cluster together, indicating relatively close evolutionary relationships cambridge.orgbioinformation.net. Studies on the Bombyx mori cecropin multigene family have shown that cecropin B genes are organized in close clusters on chromosomes, and phylogenetic analysis supports a correlation between gene clustering and physical location bioinformation.net. The presence of both highly divergent and highly similar gene copies within a species, along with evidence of gene duplication and potential recombination events, suggests complex evolutionary dynamics within the cecropin gene family, possibly following a birth-and-death model of evolution nih.govresearchgate.net.

Phylogenetic analyses help classify cecropins into different sub-families (e.g., CecA, CecB, CecC, CecD) based on amino acid sequences and identify conserved regions and specific features within these groups researchgate.netifremer.fr.

Prediction of Peptide Properties and Structure

Bioinformatics tools are widely used to predict the physicochemical properties and secondary and tertiary structures of Cecropin B and its variants based on their amino acid sequences.

Tools like ExPASy Compute pI/MW are used to predict isoelectric point (pI) and molecular weight (MW) cambridge.org. SOPMA can predict secondary structure components like alpha-helices, random coils, extended chains, and beta-angles cambridge.org. Tertiary structure can be modeled using tools like SWISS-MODEL, often based on known structures of related cecropins mdpi.comcambridge.org.

Predicted structural features of Cecropin B consistently show a positively charged small peptide with amphiphilicity and typically two amphiphilic alpha-helices linked by a flexible hinge region mdpi.comcambridge.orgscirp.orgnih.govscielo.brmdpi.comnih.gov. The N-terminal helix is generally amphipathic with a net positive charge, while the C-terminal helix is more hydrophobic nih.govscielo.brnih.gov. The hinge region often contains conserved glycine and proline residues scielo.brmdpi.comnih.gov. These predicted structural characteristics are crucial for understanding the peptide's interaction with cell membranes cambridge.orgscirp.orgnih.gov.

Bioinformatics predictions are also used in the design of modified or synthetic cecropin peptides with enhanced properties mdpi.com.

Gene Expression Profiling and Transcriptomic Studies

Gene expression profiling and transcriptomic studies provide insights into the regulation and biological roles of Cecropin B by examining the levels of its messenger RNA (mRNA) under different conditions.

Transcriptome sequencing (RNA-Seq) is used to identify and quantify the expression of genes encoding antimicrobial peptides like Cecropin B in various tissues and developmental stages of insects cambridge.orgmdpi.comresearchgate.netnih.gov. Studies on Mythimna separata have shown that MscecropinB expression varies across developmental stages and is highest in the prepupal and pupal stages, and in larval stages, it is highest in the fourth instar cambridge.org. Tissue expression analysis in fourth instar larvae revealed high expression in the fat body and haemolymph cambridge.org.

Transcriptomic studies can also investigate how Cecropin B gene expression is affected by external factors such as pathogen infection or population density. In M. separata, MscecropinB expression was upregulated by infection with Beauveria bassiana or Bacillus thuringiensis and by increased population density cambridge.org.

Furthermore, transcriptomic profiling has been used to study the effects of cecropin transgenes on the host immune system. For example, RNA-Seq analysis in transgenic rainbow trout harboring a cecropin P1 transgene showed differentially expressed genes related to innate and adaptive immunity, suggesting that cecropins can modulate the host immune response in addition to direct antimicrobial activity researchgate.netnih.govd-nb.info. Treating rainbow trout macrophage cells with Cecropin B has also been shown to elevate the expression of pro-inflammatory genes nih.govd-nb.info.

These studies highlight the importance of gene expression analysis in understanding the role of Cecropin B in insect immunity and potential applications in enhancing disease resistance in other organisms cambridge.orgmdpi.comresearchgate.netnih.govd-nb.info.

Recombinant Expression and Biotechnological Applications in Research

Heterologous Expression Systems for Cecropin-B Production (e.g., E. coli, Pichia pastoris)

Heterologous expression in microbial systems like Escherichia coli and Pichia pastoris has been explored for producing recombinant this compound.

Escherichia coli : E. coli is a widely used host for recombinant protein expression due to its rapid growth and ease of genetic manipulation. Studies have successfully expressed this compound and cecropin (B1577577) B-like peptides in E. coli strains like BL21(DE3). scielo.brnih.govnih.govnih.gov Expression can be induced using agents like IPTG or lactose. scielo.brnih.govsmujo.id Often, to improve solubility, purification, and protect the peptide from degradation by intracellular proteases, this compound is expressed as a fusion protein with solubility tags like MBP (Maltose Binding Protein) or SUMO (Small Ubiquitin-like Modifier), sometimes including a His-tag for purification. scielo.brnih.govnih.govbbrc.in While E. coli can yield high expression levels, the peptide may form insoluble inclusion bodies, requiring refolding steps. nih.gov Yields in E. coli have been reported, for instance, a purified recombinant this compound was obtained at a concentration of 1.212 ± 0.1 mg/ml in one study. nih.gov Another study expressing a Cecropin-like part of Heteroscorpine-1 in E. coli achieved concentrations of 0.421 mg/mL and 0.306 mg/mL for different constructs after purification. smujo.id

Pichia pastoris : The methylotrophic yeast Pichia pastoris is another effective host for the expression and secretion of recombinant proteins, including antimicrobial peptides. nih.govspandidos-publications.com P. pastoris offers advantages such as high expression levels and the ability to perform post-translational modifications. nih.govbbrc.in this compound genes have been cloned into vectors like pPICZαA and transformed into P. pastoris strains. nih.govspandidos-publications.comcabidigitallibrary.org Expression is typically induced with methanol. nih.govspandidos-publications.com Recombinant this compound has been successfully secreted into the culture supernatant by P. pastoris. nih.gov One study reported obtaining 5.0 mg of recombinant this compound from 100 ml of crude extract, achieving a concentration of 50 mg/l in the culture medium. nih.gov While Pichia expression can lead to higher molecular mass proteins potentially due to glycosylation, the yield can be improved by optimizing culture conditions. bbrc.in

Expression in Transgenic Organisms for Enhanced Disease Resistance Research

Introducing this compound genes into transgenic organisms has been investigated as a strategy to enhance their innate defense against microbial pathogens.

Transgenic Plants (e.g., Rice, Tomato, Tobacco) for Pathogen Resistance

Transgenic plants expressing this compound have been developed to research their potential in conferring resistance to bacterial and fungal diseases. nih.govasm.orgajol.info

Transgenic Rice: Transgenic rice plants overexpressing the cecropin B gene have demonstrated a significant reduction in the development of lesions caused by Xanthomonas oryzae pv. oryzae, the causal agent of bacterial leaf blight. ajol.infonih.gov Fusion of the mature this compound sequence with a signal peptide derived from rice chitinase (B1577495) gene resulted in enhanced antimicrobial activity compared to using the native signal region. jircas.go.jp

Transgenic Tomato: Transgenic tomato plants expressing a synthesized gene encoding this compound have shown increased resistance to bacterial wilt (Ralstonia solanacearum) and bacterial spot (Xanthomonas campestris pv. vesicatoria). nih.govnih.govmdpi.comresearchgate.net A construct fusing the this compound gene to the secretory signal peptide from the barley α-amylase gene has been used for tomato transformation. nih.govnih.govmdpi.com While significant resistance was observed in in vivo studies, the levels of this compound detected in transgenic tomato leaves (approximately 0.05 μg in 50 mg of leaves) were often lower than the in vitro concentrations required for 50% bacterial survival (S50). nih.govnih.gov

Transgenic Tobacco: Studies involving transgenic tobacco expressing this compound have yielded variable results regarding resistance to pathogens. nih.govnih.gov In some cases, the expression of this compound in tobacco did not lead to detectable peptide levels, likely due to degradation by host peptidases. nih.govnih.gov This degradation could be inhibited by protease inhibitors or anionic detergents in vitro. nih.gov Despite gene expression at the mRNA level, the absence of detectable peptide sometimes resulted in no enhanced resistance to bacterial infections like Pseudomonas solanacearum and P. syringae pv. tabaci. nih.gov However, expression of a modified cecropin gene fused to a secretory sequence and regulated by a pathogen-induced promoter in transgenic tobacco has conferred enhanced disease resistance to Pseudomonas syringae pv. tabaci, suppressing bacterial multiplication. apsnet.org

Transgenic Fish for Antimicrobial Defense

The introduction of cecropin transgenes into fish has been explored to enhance their innate immune defense against bacterial pathogens relevant to aquaculture. nih.govnih.govtubitak.gov.trresearchgate.net

Transgenic Japanese medaka (Oryzias latipes) carrying cecropin transgenes have demonstrated enhanced resistance to infection by fish bacterial pathogens such as Pseudomonas fluorescens and Vibrio anguillarum. nih.govtubitak.gov.trresearchgate.net Challenge studies showed that transgenic medaka had significantly lower mortality rates compared to control fish when exposed to these pathogens. researchgate.net For instance, in one study, while about 40% of control fish were killed by P. fluorescens and V. anguillarum, only up to 10% of transgenic fish died from P. fluorescens and 10% to 30% from V. anguillarum. researchgate.net This indicates that the expression of cecropin transgenes can augment the resistance of fish to bacterial infections. tubitak.gov.trresearchgate.net

Purification Methodologies for Research-Grade this compound

Purification of recombinant this compound is crucial for obtaining research-grade peptide for functional studies. Various chromatographic techniques are commonly employed.

When expressed in Pichia pastoris, secreted recombinant this compound can be purified from the culture supernatant using cationic exchange chromatography. nih.govspandidos-publications.com For example, after concentrating the culture medium, the supernatant can be applied to a CM-Sepharose column and eluted using a salt gradient. nih.gov

For this compound expressed in E. coli, particularly when produced as a fusion protein with a His-tag, immobilized metal affinity chromatography (IMAC) using Ni2+ affinity columns is a common purification step. nih.govsmujo.idbbrc.in Following cell lysis, the soluble fraction or solubilized inclusion bodies are applied to the column, and the tagged protein is eluted with an imidazole (B134444) gradient. nih.govsmujo.id If a cleavable tag is used, an additional step involving enzymatic cleavage (e.g., with SUMOase or TEV protease) is performed to remove the tag and isolate the mature this compound peptide. nih.govnih.gov Subsequent purification steps, such as dialysis or further chromatography, may be used to enhance purity. nih.govnih.govsmujo.id

Data Table: Examples of this compound Recombinant Expression and Purification

Host SystemConstruct/Tag(s)Induction ConditionsPurification Method(s)Yield/ConcentrationReference
Pichia pastorispPICZαA-CB1.0% Methanol, pH 5.0, 60h, 28°CCationic exchange chromatography (CM-Sepharose)5.0 mg/100 ml culture (50 mg/l) nih.govspandidos-publications.com
E. coli BL21(DE3)pET-M30-MBP (AgCecropB)0.5 mM IPTG, 28°C, 3hNi2+-affinity chromatography (HisTrap), TEV cleavageNot specified (purified) scielo.brnih.gov
E. coli BL216xHisSUMO(3xGly)-cecropin B:pKSEC1IPTGNi2+ affinity chromatography, SUMOase cleavageBioactivity demonstrated nih.govd-nb.info
E. coli Rosetta (DE3)pET-15b (Cec-B)2mM LactoseCation-exchange SP-FF column1.212 ± 0.1 mg/ml nih.gov
E. coli BL21(DE3) pLysSpET32a (Cecropin-like part)0.2 mM IPTG, 3hHis Gravitrap column (Ni-NTA affinity)0.421 mg/mL, 0.306 mg/mL smujo.id

Q & A

Q. How can researchers integrate structural dynamics data (e.g., NMR, CD) into mechanistic models of this compound’s activity?

  • Methodological Answer : Combine CD-derived α-helix percentages with molecular dynamics (MD) simulations to predict membrane insertion energetics. Validate via mutagenesis (e.g., substituting hydrophobic residues) and correlate with MIC shifts .

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